molecular formula C18H11BrF3NO2 B285834 N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No. B285834
M. Wt: 410.2 g/mol
InChI Key: RKSBHIPNNVRUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. BTF belongs to the class of furan-2-carboxamide compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
Studies have shown that N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has a number of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of inflammatory and viral pathways. N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has also been found to have low toxicity in normal cells, making it a promising candidate for further development as a potential anti-cancer drug.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is its relatively complex synthesis process, which may make it more difficult to produce in large quantities for use in lab experiments.

Future Directions

There are a number of potential future directions for research on N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. One area of focus is the development of new anti-cancer drugs based on the structure of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide. Researchers are also interested in exploring the potential applications of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide in the treatment of other diseases, such as inflammatory and viral diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide and its potential side effects.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves a multi-step process that begins with the reaction of 4-bromobenzonitrile with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to form 4-bromo-3-(trifluoromethyl)phenylbenzonitrile. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling reagent to produce N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide.

Scientific Research Applications

N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been in the development of new anti-cancer drugs. Studies have shown that N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has also been found to have anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs to treat inflammatory and viral diseases.

properties

Molecular Formula

C18H11BrF3NO2

Molecular Weight

410.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H11BrF3NO2/c19-13-4-6-14(7-5-13)23-17(24)16-9-8-15(25-16)11-2-1-3-12(10-11)18(20,21)22/h1-10H,(H,23,24)

InChI Key

RKSBHIPNNVRUNE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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